![molecular formula C13H13NO B13816704 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a tetrahydrocyclopenta[b]indole core with a methyl group at the 2-position and a carbaldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclopentanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing readily available starting materials such as cyclopentanone and phenylhydrazine hydrochloride. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.
Reduction: 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.
Substitution: Various N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the methyl and carbaldehyde groups.
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the carbaldehyde group.
1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde: Lacks the methyl group.
Uniqueness
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is unique due to the presence of both the methyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-8-5-11-10-4-2-3-9(7-15)13(10)14-12(11)6-8/h2-4,7-8,14H,5-6H2,1H3 |
InChI Key |
GVGKCPAUHXJSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)NC3=C(C=CC=C23)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


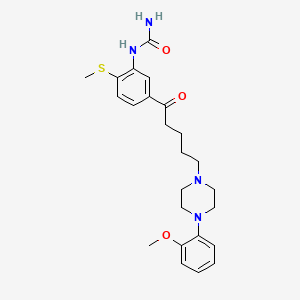

![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
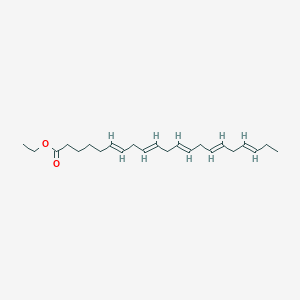
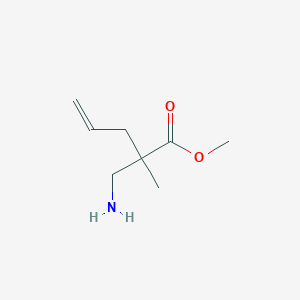

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)
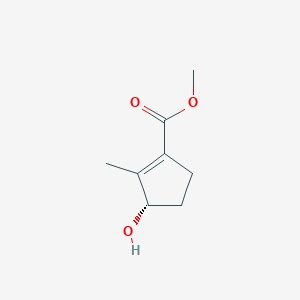
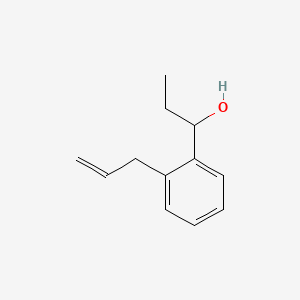
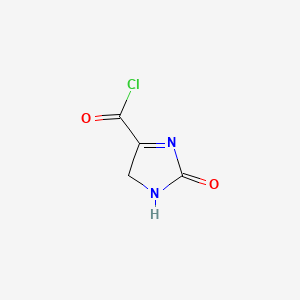

![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
